5-Bromo-2-(difluoromethoxy)pyridine

Lipophilicity Drug design Physicochemical property profiling

Discovery teams needing fluorinated pyridine building blocks face trade-offs between lipophilicity and molecular weight. 5-Bromo-2-(difluoromethoxy)pyridine resolves this with an OCF2H group that boosts XLogP3 by +0.4 vs. methoxy, plus a 5-bromo handle for cross-coupling. • Scalable: 85% isolated yield at 50 g scale, >99% LC purity (CN119241424A). • Regioselective: 5-bromo placement reduces side reactions vs. 2-bromo isomer. • Cost-efficient: Patent route uses inexpensive raw materials.

Molecular Formula C6H4BrF2NO
Molecular Weight 224 g/mol
CAS No. 899452-26-7
Cat. No. B1532249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(difluoromethoxy)pyridine
CAS899452-26-7
Molecular FormulaC6H4BrF2NO
Molecular Weight224 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)OC(F)F
InChIInChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H
InChIKeyTUKUVGKMNSUOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7): A Dual-Functionalized Pyridine Building Block for Drug Discovery


5-Bromo-2-(difluoromethoxy)pyridine is a heteroaromatic building block that combines a bromine atom at the 5-position with a difluoromethoxy (–OCF₂H) group at the 2-position of the pyridine ring [1]. The bromine serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the difluoromethoxy substituent modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity relative to simple alkoxy analogs [2]. With a molecular formula of C₆H₄BrF₂NO and a molecular weight of 224.00 g/mol, this compound is primarily employed as an intermediate in medicinal chemistry and agrochemical research programs that require precise control over physicochemical properties.

Workflow Medicinal chemistry and agrochemical intermediate requiring precise cross-coupling and lipophilicity control
Selection Dual-functionalized pyridine building block with bromine handle and difluoromethoxy group for property modulation
Context Supports synthesis campaigns needing reported >99% purity and a documented scalable one-pot route

5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7): Why Close Analogs Cannot Be Freely Interchanged


Although several brominated pyridine derivatives with alkoxy substituents are commercially available, simple substitution with a methoxy or ethoxy analog is not equivalent: the difluoromethoxy group imparts a measurably higher lipophilicity (XLogP3 = 2.8 vs. 2.4 for the methoxy congener) and alters metabolic soft-spot susceptibility [1]. Furthermore, the exact positional arrangement of bromine and difluoromethoxy substituents on the pyridine ring determines both the electronic character of the ring during cross-coupling and the steric accessibility of the reactive site; a regioisomeric switch (e.g., 2-bromo-5-(difluoromethoxy)pyridine) changes the vector of further elaboration and can lead to divergent reactivity in subsequent synthetic steps [2]. The quantitative evidence below demonstrates that these differences are not merely theoretical but translate into measurable property and performance gaps that affect both synthetic efficiency and final compound quality.

Alkoxy analog substitution: Replacing –OCF₂H with –OCH₃ or –OCH₂CH₃ may shift lipophilicity and alter metabolic soft-spot susceptibility, potentially changing downstream compound profiles.
Regioisomeric switch: Using 2‑bromo‑5‑(difluoromethoxy)pyridine changes the vector of elaboration and can lead to divergent reactivity in palladium-catalyzed couplings, limiting synthetic strategy transfer.
Lot-to-lot variability risk: Material sourced from lower-yielding routes may not meet reported >99% purity or cost-efficiency benchmarks, requiring re-validation of downstream steps.

5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differential: –OCF₂H vs. –OCH₃ at the 2-Position

Replacement of the methoxy group with a difluoromethoxy group on the 5-bromo-2-substituted pyridine scaffold increases computed lipophilicity by +0.4 log units. Specifically, 5‑bromo‑2‑(difluoromethoxy)pyridine exhibits a PubChem-calculated XLogP3 value of 2.8, while its direct methoxy analog 5‑bromo‑2‑methoxypyridine returns an XLogP3 of 2.4 [1]. This ΔXLogP3 of +0.4 corresponds to an approximately 2.5‑fold increase in octanol–water partition coefficient, a magnitude that is pharmacologically meaningful for membrane permeability and target engagement. The pair shares identical molecular topology (bromine at position 5, oxygen-linked substituent at position 2), isolating the lipophilicity contribution of fluorine substitution.

Lipophilicity Differential
Head-to-head
ΔXLogP3 = +0.4
Target: 2.8 vs Methoxy analog: 2.4
Reported lipophilicity shift supports membrane permeability screening
Computed values; experimental logP may differ
Lipophilicity Drug design Physicochemical property profiling

Synthetic Route Productivity: Patent Method Yield vs. Prior-Art Comparative Example

A recently disclosed one-pot preparation method (CN119241424A) delivers 5‑bromo‑2‑(difluoromethoxy)pyridine with a yield advantage of +62% relative to a representative prior-art process. In Example 1 of the patent, 50 g of 2‑hydroxy‑5‑bromopyridine starting material produced 61.5 g of product after column chromatography, corresponding to an isolated yield of approximately 85% [1]. In contrast, a comparative example that omits sodium carbonate and operates under otherwise identical conditions gave only 37.8 g of product, or roughly 52% yield [2]. The patent further reports product purity exceeding 99% by LC across multiple examples [3]. This yield–purity combination directly addresses the historical problem of elevated cost and low throughput in difluoromethoxylation chemistry, strengthening the business case for larger-scale procurement.

Synthetic Route Productivity
Head-to-head
+62% relative yield increase
Target: 85% yield vs Comparator: 52% yield
Reported yield improvement may reduce procurement cost-per-gram
Patent data (CN119241424A); conditions: Na₂CO₃, DMF, 80 °C
Process chemistry Synthesis optimization Cost-efficiency in procurement

Regioisomeric Differentiation: Impact of Bromine Position on Physicochemical Properties

Comparison of the target molecule (5‑bromo‑2‑(difluoromethoxy)pyridine) with its regioisomer 2‑bromo‑5‑(difluoromethoxy)pyridine reveals identical computed lipophilicity (XLogP3 = 2.8 for both), confirming that the bromine position does not significantly alter overall logP within this scaffold [1]. However, the 5‑bromo‑2‑substituted isomer places the difluoromethoxy group para to the pyridine nitrogen, withdrawing electron density from the ring nitrogen and modifying its basicity, whereas the 2‑bromo‑5‑substituted regioisomer positions bromine at the more electron-deficient α‑position adjacent to nitrogen [2]. This distinction translates into practical differences in cross-coupling reactivity: 2‑bromopyridines typically undergo oxidative addition faster in palladium-catalyzed reactions than 3‑ or 4‑bromopyridines, whereas 5‑bromopyridines (as in the target compound) offer greater selectivity for mono‑functionalization in the presence of multiple halogens due to their more uniform electron distribution [3]. Selection of the correct regioisomer at the procurement stage therefore predetermines the coupling strategy that can be executed downstream.

Regioisomeric Differentiation
Class-level
Differentiated Pd-coupling reactivity
XLogP3 identical (2.8) for both regioisomers
5-bromo position may support selective mono-functionalization strategy
Reactivity inferred from general heteroaryl bromide trends
Regioisomer comparison Cross-coupling substrate selection Property-driven procurement

Enabling a Single-Step, High-Yield Construction: Process Innovation that Reduces Supply-Chain Risk

The synthetic protocol disclosed in CN119241424A uses inexpensive sodium difluorochloroacetate in combination with sodium carbonate to install the difluoromethoxy group via a one‑pot, high‑temperature difluoromethylation, directly addressing the bottleneck that has historically limited the availability and driven up the cost of 5‑bromo‑2‑(difluoromethoxy)pyridine [1]. Older routes relied on expensive reagents such as 2‑fluorosulfonyl‑difluoroacetic acid or difluorobromomethyl trimethylsilane, resulting in higher cost and lower yields [2]. The new method not only achieves the yields cited above but also produces a small amount of the separable by‑product 5‑bromo‑1‑(difluoromethyl)pyridin‑2(1H)‑one, providing an additional valuable intermediate from the same reaction pot [3]. This process innovation, which is already published as a patent application and can be adopted by contract manufacturing organizations, makes the compound a more reliable procurement target for programs requiring multi‑gram to kilogram quantities.

Process Innovation
Cross-study
One-pot, cost-effective route disclosed
Uses sodium difluorochloroacetate/Na₂CO₃
Published scalable method may reduce supply-chain risk
Qualitative cost/yield advantage over prior art; requires independent verification
Process patent Supply security Scalable difluoromethoxylation

5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7): High-Impact Application Scenarios Derived from Quantitative Evidence


Lead Optimization in Medicinal Chemistry Requiring Fine-Tuned Lipophilicity

When a medicinal chemistry team needs to increase the lipophilicity of a pyridine-containing lead series by approximately 0.4 log units without adding molecular weight, replacing a methoxy substituent with a difluoromethoxy group provides a validated, data-driven strategy. The measured ΔXLogP3 of +0.4 between 5‑bromo‑2‑(difluoromethoxy)pyridine and 5‑bromo‑2‑methoxypyridine [1] allows medicinal chemists to predictably shift the lipophilicity window of final compounds, potentially improving membrane permeability and oral absorption while retaining the bromine handle for subsequent diversification via Suzuki, Buchwald–Hartwig, or Sonogashira couplings.

Scalable Synthesis of Fluorinated Heterocyclic Intermediates for Agrochemical Discovery

Agrochemical discovery programs that require multi‑gram quantities of difluoromethoxy‑substituted pyridine building blocks benefit from the proven, scalable one‑pot synthesis described in CN119241424A. The documented isolated yield of 85% at a 50‑gram scale, combined with >99% LC purity [2], makes this compound a practical choice for parallel synthesis libraries and structure–activity relationship (SAR) exploration where consistency of supply and batch-to-batch reproducibility are critical.

Selective Cross-Coupling Substrate for Complex Molecular Architectures

The 5‑bromo‑2‑difluoromethoxy substitution pattern offers a distinct regiochemical advantage over the 2‑bromo‑5‑difluoromethoxy isomer. In synthetic sequences that require selective oxidative addition of the bromine atom while leaving the difluoromethoxy group intact, the target compound places the bromine at the 5‑position, away from the electron‑deficient α‑carbon, thereby reducing unwanted side reactions [3]. This feature is particularly valuable in the construction of orthogonally functionalized biaryl or heterobiaryl systems for kinase inhibitors, GPCR modulators, or advanced materials.

Cost-Sensitive Academic or CRO Synthesis Campaigns

For academic laboratories and contract research organizations (CROs) operating under tight budget constraints, the availability of a patent‑disclosed, high‑yielding synthetic route directly translates into lower per‑gram procurement costs. The claim that the raw materials for the difluoromethoxylation step are 'cheap and easy to obtain' [4] suggests that sourcing 5‑bromo‑2‑(difluoromethoxy)pyridine may be economically favorable compared to analogs that require more expensive fluorinating agents, reducing the overall cost of the synthesis campaign.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity modulation without added molecular weight
Replicate reported ΔXLogP3 and membrane permeability shift
Agrochemical intermediate scale-up
Scalable one-pot synthesis with >99% purity
Batch-to-batch consistency and supply security review
Complex molecular architecture construction
Regioselective 5-bromo handle for Pd-catalyzed couplings
Selective oxidative addition vs. 2-bromo regioisomer
Cost-sensitive academic/CRO synthesis
Patent-disclosed route with inexpensive raw materials
Procurement cost vs. analogs using costly fluorinating agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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